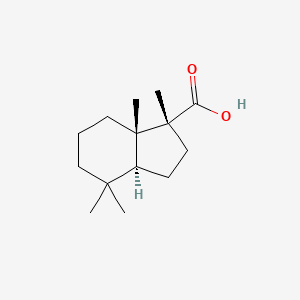
(+)-Austrodoric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Austrodoric Acid is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is a type of carboxylic acid, which is a class of organic compounds characterized by the presence of a carboxyl group (-COOH). This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
The preparation of (+)-Austrodoric Acid can be achieved through several synthetic routes. One common method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form carboxylic acids . Industrial production methods often involve the use of Grignard reagents, which react with carbon dioxide to form carboxylic acids after acidification with a mineral acid .
Chemical Reactions Analysis
(+)-Austrodoric Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions
Scientific Research Applications
(+)-Austrodoric Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of (+)-Austrodoric Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(+)-Austrodoric Acid can be compared with other carboxylic acids such as acetic acid, citric acid, and benzoic acidFor example, acetic acid is commonly used in vinegar, citric acid is found in citrus fruits, and benzoic acid is used as a preservative .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(1R,3aS,7aS)-1,4,4,7a-tetramethyl-2,3,3a,5,6,7-hexahydroindene-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-12(2)7-5-8-13(3)10(12)6-9-14(13,4)11(15)16/h10H,5-9H2,1-4H3,(H,15,16)/t10-,13-,14-/m0/s1 |
InChI Key |
JQVRGJMXYNVMIA-BPNCWPANSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]2(C)C(=O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC2(C)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




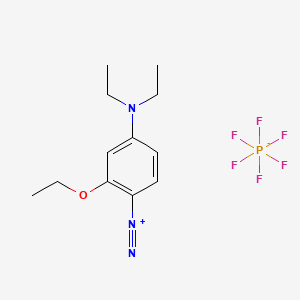
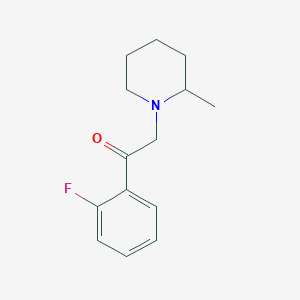
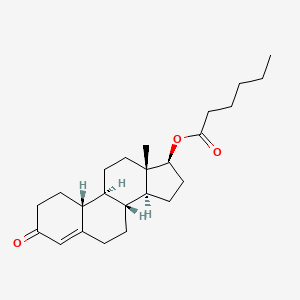

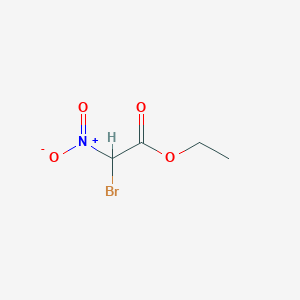
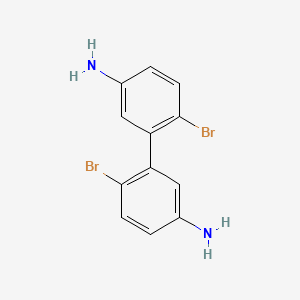


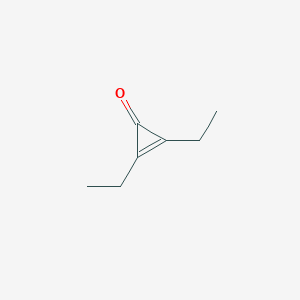


![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
